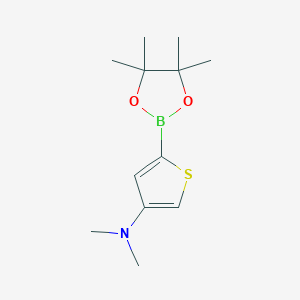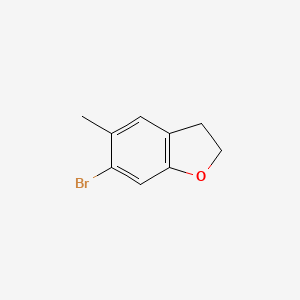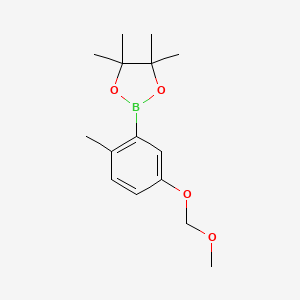
2-Cyclopropyl-4-methoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-methoxy-5-nitropyridine is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a cyclopropyl group at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . One common approach is the nitration of 2-cyclopropyl-4-methoxypyridine using nitric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-4-methoxy-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-methoxy-5-nitropyridine has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-4-methoxy-5-nitropyridine exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Methoxy-4-methyl-5-nitropyridine
3-Nitropyridine
4-Aminopyridine
Uniqueness: 2-Cyclopropyl-4-methoxy-5-nitropyridine is unique due to its combination of substituents, which can impart different chemical and biological properties compared to similar compounds. Its cyclopropyl group, in particular, can influence its reactivity and binding affinity in various applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-methoxy-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-4-7(6-2-3-6)10-5-8(9)11(12)13/h4-6H,2-3H2,1H3 |
Clave InChI |
WFZDEEDUMFKGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1[N+](=O)[O-])C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)






![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)

![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)



